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molecular formula C9H7NO B118818 5-Hydroxyisoquinoline CAS No. 2439-04-5

5-Hydroxyisoquinoline

Cat. No. B118818
M. Wt: 145.16 g/mol
InChI Key: CSNXUYRHPXGSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06313094B1

Procedure details

In 10 ml of acetonitrile, 1.0 g of 5-hydroxyisoquinoline and 1.52 ml of ethyl bromoacetate were added in the presence of 2.07 ml of DBU and the resultant mixture was refluxed for 8 hr. The reaction mixture was evaporated under reduced pressure and the resultant residue was redissolved in 1N-HCl, washed with ethyl acetate. The aqueous layer was made alkaline with sodium hydrogencarbonate and extracted with ethyl acetate. The extract was washed with saturated sodium chloride aqueous solution and dried over anhydrous sodium sulfate. The dried solution was evaporated under reduced pressure and subjected to a silica gel column chromatography (chloroform) to give 1.46 g of ethyl 5-isoquinolyloxyacetate. The ester was dissolved in 30 ml of ethanol, mixed with 6.5 ml of 1N-NaOH aqueous solution and stirred for 12 hr. The reaction mixture was evaporated under reduced pressure, neutralized by the addition of 1N-HCl and the precipitated crystals were filtered, washed with water and dried to give 0.68 g of the title compound.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.52 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.07 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2.Br[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15].C1CCN2C(=NCCC2)CC1>C(#N)C>[CH:7]1[C:8]2[C:3](=[C:2]([O:1][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:11]=[CH:10][CH:9]=2)[CH:4]=[CH:5][N:6]=1

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
OC1=C2C=CN=CC2=CC=C1
Name
Quantity
1.52 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
2.07 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resultant residue was redissolved in 1N-HCl
WASH
Type
WASH
Details
washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The dried solution was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1=NC=CC2=C(C=CC=C12)OCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.46 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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